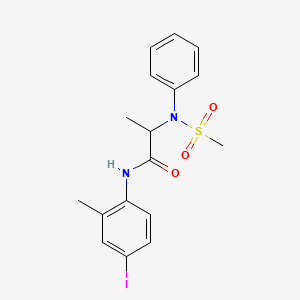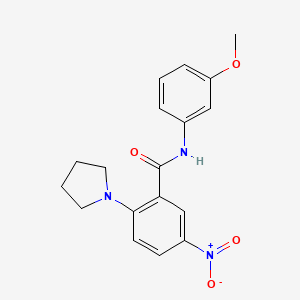![molecular formula C22H23N3O4 B4072682 N-allyl-1-[4-(2-anilino-2-oxoethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4072682.png)
N-allyl-1-[4-(2-anilino-2-oxoethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-allyl-1-[4-(2-anilino-2-oxoethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxamide, also known as Compound A, is a synthetic molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as proteasome inhibitors, which have been shown to have anticancer and anti-inflammatory properties.
Wirkmechanismus
N-allyl-1-[4-(2-anilino-2-oxoethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxamide A exerts its anticancer activity by inhibiting the proteasome, a cellular complex that is responsible for the degradation of proteins. By inhibiting the proteasome, this compound A prevents the breakdown of proteins that are involved in cell cycle regulation and apoptosis, leading to the accumulation of proteins that induce cell death in cancer cells. In addition, this compound A has been shown to induce apoptosis in cancer cells through a caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound A has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, it has been shown to have cardioprotective effects, which may be useful in the treatment of heart disease. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-allyl-1-[4-(2-anilino-2-oxoethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxamide A is its potent anticancer activity against a wide range of cancer cell lines. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. However, there are also some limitations to its use in lab experiments. For example, its synthesis is a complex process that requires specialized equipment and expertise. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-allyl-1-[4-(2-anilino-2-oxoethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxamide A. One area of research is the optimization of its synthesis method to make it more efficient and cost-effective. Another area of research is the development of new derivatives of this compound A with improved therapeutic properties. In addition, further studies are needed to fully understand its mechanism of action and to identify potential drug targets for the treatment of cancer and other diseases.
Conclusion:
This compound A is a synthetic molecule that has been extensively studied for its potential therapeutic applications. It has been shown to have potent anticancer and anti-inflammatory properties, as well as cardioprotective and neuroprotective effects. While there are some limitations to its use in lab experiments, there are also several future directions for research on this compound. With further research, this compound A may prove to be a valuable tool in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
N-allyl-1-[4-(2-anilino-2-oxoethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxamide A has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have potent anticancer activity against a wide range of cancer cell lines, including breast cancer, prostate cancer, and multiple myeloma. In addition, it has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-[4-(2-anilino-2-oxoethoxy)phenyl]-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-2-12-23-22(28)16-13-21(27)25(14-16)18-8-10-19(11-9-18)29-15-20(26)24-17-6-4-3-5-7-17/h2-11,16H,1,12-15H2,(H,23,28)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRURUJUTSNAWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4072608.png)
![N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4072618.png)


![N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4072635.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4072645.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(2,4-dihydroxyphenyl)ethanone](/img/structure/B4072653.png)
![N-allyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4072670.png)
![2-methyl-3-(4-morpholinylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydro-5(1H)-quinolinone](/img/structure/B4072689.png)
![N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4072696.png)
![2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4072707.png)
